N-[4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
CAS No.:
Cat. No.: VC11388794
Molecular Formula: C25H28N4O2
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N4O2 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
| Standard InChI | InChI=1S/C25H28N4O2/c30-24(28-14-11-18-6-1-2-7-19(18)16-28)10-5-13-26-25(31)29-15-12-21-20-8-3-4-9-22(20)27-23(21)17-29/h1-4,6-9,27H,5,10-17H2,(H,26,31) |
| Standard InChI Key | XOZITJDEKUZSCI-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)CCCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)CCCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C<sub>25</sub>H<sub>28</sub>N<sub>4</sub>O<sub>2</sub>, with a molecular weight of 416.5 g/mol. Its IUPAC name, N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide, systematically describes its two heterocyclic systems: a tetrahydro-beta-carboline (pyrido[3,4-b]indole) and a 3,4-dihydroisoquinoline, connected via a four-carbon chain featuring a ketone and an amide bond.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>28</sub>N<sub>4</sub>O<sub>2</sub> |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
| SMILES | C1CN(CC2=CC=CC=C21)C(=O)CCCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
| InChIKey | XOZITJDEKUZSCI-UHFFFAOYSA-N |
| PubChem CID | 42507069 |
Structural Analysis
The beta-carboline moiety (1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole) is a planar tricyclic system known for intercalating DNA and modulating neurotransmitter receptors . The dihydroisoquinoline component introduces basicity and potential interactions with enzymes like aminopeptidase N (APN), a target in cancer stem cell inhibition . The oxobutyl linker may enhance solubility and influence pharmacokinetic properties, while the carboxamide group provides hydrogen-bonding capacity for target engagement.
Synthetic Pathways and Modifications
Synthesis Strategy
While explicit details for this compound’s synthesis are unavailable, analogous beta-carboline hybrids are typically constructed via multi-step protocols:
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Beta-Carboline Formation: Pictet–Spengler condensation of tryptamine derivatives with aldehydes yields the tetrahydro-beta-carboline core .
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Isoquinoline Preparation: Bischler–Napieralski cyclization of phenethylamides forms the dihydroisoquinoline fragment .
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Linker Integration: A four-carbon keto-alkyl chain is introduced via nucleophilic acyl substitution or reductive amination, followed by carboxamide coupling using reagents like EDC/HOBt.
Structural Optimization
Modifications to enhance bioactivity could include:
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Heterocycle Substitution: Electron-withdrawing groups (e.g., -NO<sub>2</sub>, -CF<sub>3</sub>) on the beta-carboline to improve DNA intercalation .
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Linker Variation: Replacing the oxobutyl chain with polyethylene glycol (PEG) spacers to modulate solubility.
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Stereochemical Control: Introducing chiral centers to explore enantiomer-specific effects on target binding .
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Moderate oral bioavailability is anticipated due to the compound’s molecular weight (416.5 g/mol) and cLogP ~3.2 (estimated via PubChem).
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Metabolism: Likely hepatic oxidation via CYP3A4/2D6, with potential glucuronidation of the carboxamide.
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Excretion: Renal clearance predominates for mid-sized molecules with moderate protein binding .
Toxicity Risks
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Genotoxicity: Beta-carbolines may intercalate DNA, raising concerns about carcinogenicity without targeted delivery .
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Off-Target Effects: MAO inhibition could precipitate hypertensive crises or serotonin syndrome .
Research Gaps and Future Directions
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Target Identification: Proteomic studies (e.g., affinity chromatography) to map binding partners.
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In Vivo Efficacy: Xenograft models to evaluate antitumor potency and combination therapies.
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Formulation Development: Nanoencapsulation to improve solubility and reduce systemic toxicity.
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